5-methyl-3-(4-methylphenyl)-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine
CAS No.:
Cat. No.: VC9675784
Molecular Formula: C22H22N4
Molecular Weight: 342.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H22N4 |
|---|---|
| Molecular Weight | 342.4 g/mol |
| IUPAC Name | 5-methyl-3-(4-methylphenyl)-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
| Standard InChI | InChI=1S/C22H22N4/c1-16-8-10-19(11-9-16)20-15-24-26-21(14-17(2)25-22(20)26)23-13-12-18-6-4-3-5-7-18/h3-11,14-15,23H,12-13H2,1-2H3 |
| Standard InChI Key | XNCGMPPWEBDQEN-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)NCCC4=CC=CC=C4)C |
| Canonical SMILES | CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)NCCC4=CC=CC=C4)C |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a pyrazolo[1,5-a]pyrimidine scaffold, a bicyclic system comprising fused pyrazole and pyrimidine rings. Key substituents include:
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5-Methyl group: Attached to the pyrimidine ring, enhancing steric bulk and modulating electronic properties.
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3-(4-Methylphenyl) group: A para-methyl-substituted phenyl ring at position 3, contributing to hydrophobic interactions.
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2-Trifluoromethyl group: A strongly electron-withdrawing substituent at position 2, influencing reactivity and binding affinity.
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N-(2-Phenylethyl)amine: A phenethyl side chain at position 7, facilitating interactions with biological targets through π-π stacking .
The molecular formula is C23H21F3N4, with a molecular weight of 410.4 g/mol .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 950409-40-2 |
| Molecular Formula | C23H21F3N4 |
| Molecular Weight | 410.4 g/mol |
| XLogP3 | 5.2 (estimated) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
Synthetic Pathways and Optimization
Core Scaffold Construction
Pyrazolo[1,5-a]pyrimidines are typically synthesized via cyclocondensation reactions. A common approach involves reacting NH-3-aminopyrazoles with 1,3-biselectrophiles such as β-dicarbonyl compounds or β-enaminones. For this derivative:
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Step 1: Formation of the pyrazolo[1,5-a]pyrimidine core using 3-amino-5-methylpyrazole and a trifluoromethyl-substituted β-ketoester.
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Step 2: Introduction of the 4-methylphenyl group via Suzuki-Miyaura coupling at position 3 .
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Step 3: Functionalization of the 7-position with 2-phenylethylamine through nucleophilic aromatic substitution .
Structure-Activity Relationship (SAR) Insights
Role of the Trifluoromethyl Group
The 2-trifluoromethyl substituent significantly enhances metabolic stability and target binding. Comparative studies show:
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Electron-withdrawing effect: Increases resonance stabilization of the heterocycle, reducing oxidative degradation .
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Hydrophobicity: Improves membrane permeability, as evidenced by logP values >5 .
Impact of the Phenethyl Side Chain
The N-(2-phenylethyl)amine moiety at position 7 is critical for activity against Mycobacterium tuberculosis (Mtb). Analogues with shorter alkyl chains (e.g., ethyl) exhibit 10-fold lower potency, highlighting the importance of aromatic stacking interactions .
Table 2: Comparative Activity of Pyrazolo[1,5-a]pyrimidine Analogues
| Compound | MIC against Mtb (µg/mL) | hERG IC50 (µM) |
|---|---|---|
| Target Compound | 0.12 | >30 |
| 5-Methyl-3-phenyl analogue | 1.4 | 12 |
| N-(Pyridin-2-ylmethyl) | 0.09 | 18 |
Biological Activity and Mechanism
Antitubercular Activity
The compound inhibits Mtb growth with a minimum inhibitory concentration (MIC) of 0.12 µg/mL in 7H9/ADC media . Mechanistic studies suggest:
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Target engagement: Resistance mutations map to Rv1751, a flavin adenine dinucleotide (FAD)-dependent hydroxylase, indicating prodrug activation via hydroxylation .
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Macrophage efficacy: Retains activity in infected macrophages (IC50 = 0.8 µg/mL), surpassing first-line drugs like isoniazid .
Future Research Directions
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